
4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one
Vue d'ensemble
Description
“4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one” is a chemical compound with the CAS Number: 1062292-60-7 . It has a molecular weight of 333.16 .
Molecular Structure Analysis
The IUPAC name of this compound is 4-(3-bromo-4-fluorobenzylidene)-3,4-dihydrophthalazin-1(2H)-one . The Inchi Code is 1S/C15H10BrFN2O/c16-12-7-9(5-6-13(12)17)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-8,18H,(H,19,20) .Applications De Recherche Scientifique
Aldose Reductase Inhibition and Diabetic Complications
ICI 128,436 , a chemically novel, potent inhibitor of aldose reductase, exhibits significant promise in mitigating diabetic complications. The compound, closely related to 4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one, has been demonstrated to reduce sorbitol levels in sciatic nerve, lens, retina, and renal cortex of streptozotocin diabetic rats. Its efficacy in preventing cataracts and ameliorating motor nerve conduction velocity suggests its therapeutic value for diabetic patients (Stribling et al., 1985).
Poly(ADP-ribose) Polymerase Inhibition for Cancer Therapy
The compound KU-0059436 (AZD2281) , which falls within the scope of 4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one derivatives, has been identified as a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2. It demonstrates significant activity against BRCA1-deficient breast cancer cell lines and is under clinical development for treating BRCA1- and BRCA2-defective cancers (Menear et al., 2008).
Antimycobacterial Activities and Inhibition of Mycobacterium tuberculosis
Novel phthalazinyl derivatives have shown significant in vitro and in vivo activities against various mycobacterial species and Mycobacterium tuberculosis (MTB) isocitrate lyase enzyme. These studies underline the potential of such derivatives in treating mycobacterial infections and targeting the MTB isocitrate lyase enzyme as a therapeutic strategy (Sriram et al., 2009).
Advanced Materials and Polymer Science
Research into 4-(2-fluoro-4-hydroxyphenyl)-phthalazin-1(2H)-one and its polymers through polycondensation reactions has spotlighted the utility of these compounds in creating high-performance polymers. These polymers exhibit excellent solubility, distinguished thermal properties, and potential applications in engineering plastics and membrane materials (Xiao et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(3-bromo-4-fluorophenyl)methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c16-12-7-9(5-6-13(12)17)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKMKEBJMBOLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



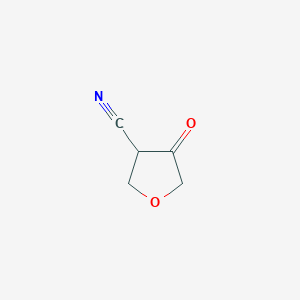
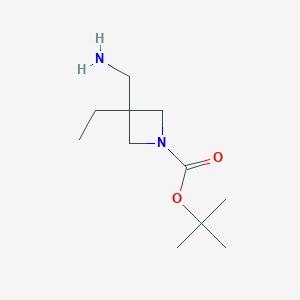
![7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B1529585.png)
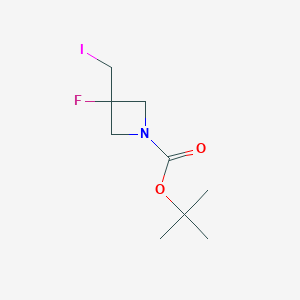
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)
![(3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1529590.png)
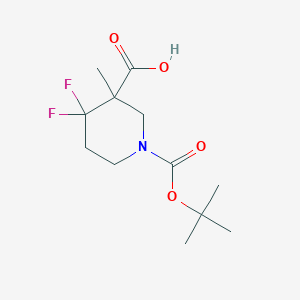

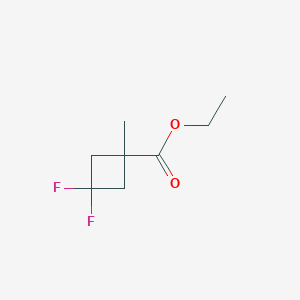
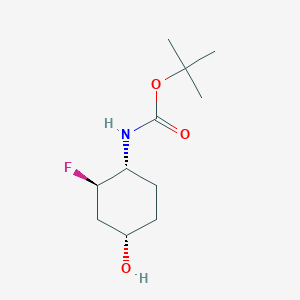
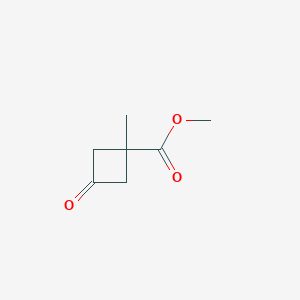
![7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester](/img/structure/B1529598.png)
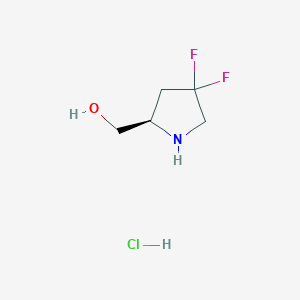
![5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B1529604.png)